An In-Depth Technical Guide to 4-Trimethylsilylaniline (CAS No. 17889-23-5)
An In-Depth Technical Guide to 4-Trimethylsilylaniline (CAS No. 17889-23-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Organic Synthesis
4-Trimethylsilylaniline is a synthetically valuable aromatic amine that has garnered significant interest in the fields of medicinal chemistry and materials science. Its unique structure, featuring a nucleophilic amino group and a versatile trimethylsilyl (TMS) moiety on a stable benzene ring, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the synthesis, physicochemical properties, key reactions, and applications of 4-trimethylsilylaniline, with a focus on its practical utility for professionals in drug discovery and development. The presence of the TMS group not only influences the electronic properties of the aniline ring but also serves as a synthetic handle for various coupling reactions and as a protecting group, making it a highly adaptable intermediate in the synthesis of complex molecules.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and spectral properties of 4-trimethylsilylaniline is essential for its effective use in the laboratory.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 17889-23-5 | [1] |
| Molecular Formula | C₉H₁₅NSi | [1] |
| Molecular Weight | 165.31 g/mol | [1] |
| Appearance | Not specified (likely a liquid or low-melting solid) | |
| Boiling Point | Not experimentally determined | |
| Melting Point | Not experimentally determined | |
| Topological Polar Surface Area | 26 Ų | [1] |
| Complexity | 120 | [1] |
Spectroscopic Characterization
The structural features of 4-trimethylsilylaniline give rise to a characteristic spectroscopic fingerprint.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a sharp, intense singlet around 0.25 ppm corresponding to the nine equivalent protons of the trimethylsilyl group. The aromatic protons will appear as two sets of doublets in the aromatic region (typically between 6.5 and 7.5 ppm), characteristic of a 1,4-disubstituted benzene ring. A broad singlet, corresponding to the two protons of the amino group, would also be present, with its chemical shift being dependent on the solvent and concentration.[2][3][4]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display a signal for the methyl carbons of the TMS group at a low chemical shift (around 0 ppm). The aromatic carbons will show four distinct signals, with the carbon attached to the silicon atom (ipso-carbon) appearing at a characteristic chemical shift.[2][3][4][5]
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic N-H stretching vibrations for the primary amine in the region of 3300-3500 cm⁻¹. Strong C-H stretching bands from the aromatic ring and the methyl groups of the TMS moiety will be observed around 2900-3100 cm⁻¹. A notable feature will be the Si-C stretching and bending vibrations, which typically appear in the fingerprint region.[6][7]
-
Mass Spectrometry: The mass spectrum under electron impact (EI) ionization would be expected to show a molecular ion peak (M⁺) at m/z = 165. A prominent fragment would likely correspond to the loss of a methyl group ([M-15]⁺) from the TMS moiety, which is a characteristic fragmentation pattern for trimethylsilyl compounds.[6][8][9][10][11]
Synthesis of 4-Trimethylsilylaniline: A Plausible Synthetic Approach
While a specific, detailed protocol for the direct synthesis of 4-trimethylsilylaniline is not extensively documented in readily available literature, a highly plausible and efficient synthetic route can be devised based on established methodologies for the silylation of aromatic compounds. A common approach involves the ortho-lithiation of an N-protected aniline derivative followed by quenching with a silicon electrophile.
A likely synthetic pathway would involve the protection of the amino group of aniline, followed by a directed ortho-metalation, which in the case of a para-substituent, would be a direct metalation at the 4-position, and subsequent reaction with trimethylsilyl chloride.
Caption: Plausible synthetic pathway for 4-Trimethylsilylaniline.
Exemplary Laboratory-Scale Synthesis Protocol:
Step 1: Protection of the Amino Group
-
To a solution of aniline in a suitable solvent such as tetrahydrofuran (THF), add a protecting group reagent like di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., triethylamine).
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work up the reaction by quenching with water and extracting the product with an organic solvent. The protected aniline is then purified by column chromatography.
Step 2: Directed Silylation
-
Dissolve the N-protected aniline in an anhydrous ether solvent (e.g., THF or diethyl ether) under an inert atmosphere (argon or nitrogen).
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Add a strong base, such as n-butyllithium (n-BuLi), dropwise to effect the lithiation at the 4-position.
-
After stirring for a period to ensure complete lithiation, add trimethylsilyl chloride (TMS-Cl) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the silylated product.
Step 3: Deprotection
-
The protecting group is removed under appropriate conditions. For a Boc group, this is typically achieved by treatment with a strong acid such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).
-
After the deprotection is complete, the reaction is neutralized, and the final product, 4-trimethylsilylaniline, is isolated and purified, for instance, by distillation or column chromatography.
Key Reactions and Synthetic Utility
The dual functionality of 4-trimethylsilylaniline makes it a versatile reagent in organic synthesis.
Reactions Involving the Amino Group
The amino group of 4-trimethylsilylaniline undergoes typical reactions of aromatic amines, such as:
-
Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.
-
Alkylation: Reaction with alkyl halides to yield secondary or tertiary amines.
-
Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be used in various subsequent reactions, such as Sandmeyer reactions.
Reactions Involving the Trimethylsilyl Group
The trimethylsilyl group is the key to the expanded synthetic utility of this molecule.
-
Protodesilylation: The C-Si bond can be cleaved under acidic or basic conditions, or by treatment with fluoride ions, to regenerate aniline. This allows the TMS group to be used as a temporary blocking group.
-
Ipso-Substitution: The TMS group can be replaced by other electrophiles, such as halogens, in electrophilic aromatic substitution reactions. This provides a regioselective route to otherwise difficult-to-access substituted anilines.
Caption: Key reactions of 4-Trimethylsilylaniline.
Applications in Drug Discovery and Development
Aniline and its derivatives are prevalent structural motifs in a wide range of pharmaceuticals.[12][13][14] The unique reactivity of 4-trimethylsilylaniline makes it a valuable building block for the synthesis of complex drug candidates.
Role as a Versatile Intermediate
The ability to perform regioselective functionalization of the aniline ring via the TMS group is highly advantageous in medicinal chemistry. For instance, the synthesis of polysubstituted anilines, which are common cores in kinase inhibitors, can be facilitated by using 4-trimethylsilylaniline as a starting material.[15][16][17] The TMS group can direct other substituents to specific positions before being removed or replaced.
Potential in the Synthesis of Bioactive Molecules
While specific examples of marketed drugs directly synthesized from 4-trimethylsilylaniline are not widely reported, its potential is evident from the numerous patents citing its use.[1] These patents often describe the synthesis of novel heterocyclic compounds with potential therapeutic applications, where 4-trimethylsilylaniline serves as a key precursor. The compound's utility in constructing libraries of related molecules for high-throughput screening is also a significant advantage in the early stages of drug discovery.[18][19][20]
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling 4-trimethylsilylaniline. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and storage. In general, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.
Conclusion
4-Trimethylsilylaniline is a valuable and versatile building block for organic synthesis, offering a unique combination of reactivity at both the amino and trimethylsilyl groups. Its utility in the regioselective synthesis of substituted anilines makes it a particularly attractive intermediate for researchers and scientists in the pharmaceutical industry. A solid understanding of its synthesis, properties, and reactivity, as outlined in this guide, will enable its effective application in the development of novel therapeutics and other advanced materials.
References
-
A new series of 4-amino-4H-1,2,4-triazole derivatives, 3a-f and 5a-f were synthesized by using various aryl aldehydes and ketones. FT-IR, 1H NMR, 13C NMR and mass spectral studies were characteristic of the synthesized compounds. These new compounds were screened in male wistar rats and compared with the standard drug for their anticonvulsant activity against maximal electroshock seizure (MES) model. (n.d.). ResearchGate. Retrieved January 30, 2024, from [Link]
-
4-Trimethylsilylaniline. (n.d.). PubChem. Retrieved January 30, 2024, from [Link]
- CN1800143A - 2,4,6-trimethylaniline synthesis method. (n.d.). Google Patents.
-
Design, Synthesis and Biological Evaluation of Novel 4-anilinoquinazoline Derivatives as Hypoxia-Selective EGFR and VEGFR-2 Dual Inhibitors. (2019). PubMed. Retrieved January 30, 2024, from [Link]
-
Synthesis and characterisation of silyl-capped amino tolane of 4-((4- ((trimethylsilyl)ethynyl)phenyl)ethynyl)aniline and its computational investigation towards sensing and non-linear optical properties as potential ammonia sensor. (2022). ResearchGate. Retrieved January 30, 2024, from [Link]
-
tris(trimethylsilyl)silane. (n.d.). Organic Syntheses. Retrieved January 30, 2024, from [Link]
-
On-tissue amidation of sialic acid with aniline for sensitive imaging of sialylated N-glycans from FFPE tissue sections via MALDI mass spectrometry. (2022). PubMed. Retrieved January 30, 2024, from [Link]
-
Bioactive Secondary Metabolites with Unique Aromatic and Heterocyclic Structures Obtained from Terrestrial Actinomycetes Species. (2016). PubMed. Retrieved January 30, 2024, from [Link]
-
Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors. (n.d.). Europe PMC. Retrieved January 30, 2024, from [Link]
-
Derivatization in mass spectrometry—1. Silylation. (2003). ResearchGate. Retrieved January 30, 2024, from [Link]
-
Boiling Point of an Organic compound. (2017). YouTube. Retrieved January 30, 2024, from [Link]
-
The advent of phyllobilins as bioactive phytochemicals – natural compounds derived from chlorophyll in medicinal plants and food with immunomodulatory activities. (2020). ResearchGate. Retrieved January 30, 2024, from [Link]
-
UNITED STATES PATENT OFFICE. (n.d.). Google APIs. Retrieved January 30, 2024, from [Link]
-
Derivatization in mass spectrometry--1. Silylation. (2003). PubMed. Retrieved January 30, 2024, from [Link]
-
The Chemistry of Silicon: Applications of Trimethylsilyl Groups in Synthesis. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved January 30, 2024, from [Link]
-
Synthesis and Cytotoxic Activity of 1,2,4-Triazolo-Linked Bis-Indolyl Conjugates as Dual Inhibitors of Tankyrase and PI3K. (2022). MDPI. Retrieved January 30, 2024, from [Link]
-
A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2018). MDPI. Retrieved January 30, 2024, from [Link]
- US7692042B2 - Process for preparing aniline. (n.d.). Google Patents.
-
Synthesis and Thermal and Textural Characterization of Aniline Formaldehyde-Organoclay Composites. (2016). ResearchGate. Retrieved January 30, 2024, from [Link]
-
Mass spectra of aniline with different ionization methods. (a) electron-impact ionization and (b) chemical ionization with methane as a reagent gas and a reaction time of 80 ms. Both spectra were obtained at a rf amplitude of 300 V p - p prior to ejection. V rep = + 300 V, V ext = −400 V, and V acc = −2.7 kV. The dashed line acts as guide for the eye to draw the reader's. (n.d.). ResearchGate. Retrieved January 30, 2024, from [Link]
-
How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (2021). ResearchGate. Retrieved January 30, 2024, from [Link]
-
Bioactive Compounds from Natural Sources: Discovery, Evaluation, and Applications. (2023). National Institutes of Health. Retrieved January 30, 2024, from [Link]
-
Preparation and reactions of 4-(trimethylsilyl)indole. (1984). ResearchGate. Retrieved January 30, 2024, from [Link]
-
Identification and synthesis of impurities formed during Trametinib Dimethyl sulfoxide preparation. (n.d.). Scholars Research Library. Retrieved January 30, 2024, from [Link]
-
Bioactive molecules that can be obtained from anilines presented in this work. (n.d.). ResearchGate. Retrieved January 30, 2024, from [Link]
-
Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors. (2012). PubMed. Retrieved January 30, 2024, from [Link]
-
Synthesis of aniline building blocks. Reagents and conditions. (n.d.). ResearchGate. Retrieved January 30, 2024, from [Link]
- EP1165496B1 - Substituted aniline compounds. (n.d.). Google Patents.
-
Inhibitors of src tyrosine kinase: the preparation and structure-activity relationship of 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines. (2002). PubMed. Retrieved January 30, 2024, from [Link]
-
Synthesis of 4-(methylsulfonyl)aniline (6). (n.d.). ResearchGate. Retrieved January 30, 2024, from [Link]
-
Machine learning for identification of silylated derivatives from mass spectra. (2022). National Institutes of Health. Retrieved January 30, 2024, from [Link]
-
1H and 13C NMR Spectral Studies on N-(Aryl)-Substituted Acetamides. (n.d.). Zeitschrift für Naturforschung. Retrieved January 30, 2024, from [Link]
Sources
- 1. 4-Trimethylsilylaniline | C9H15NSi | CID 10034957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. znaturforsch.com [znaturforsch.com]
- 5. 2,4,6-Trimethylaniline(88-05-1) 13C NMR [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 8. On-tissue amidation of sialic acid with aniline for sensitive imaging of sialylated N-glycans from FFPE tissue sections via MALDI mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Derivatization in mass spectrometry--1. Silylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. news.umich.edu [news.umich.edu]
- 15. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Bioactive Secondary Metabolites with Unique Aromatic and Heterocyclic Structures Obtained from Terrestrial Actinomycetes Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Bioactive Compounds from Natural Sources: Discovery, Evaluation, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
